CC0651

Allosteric inhibitor Cdc34A Ubiquitin-proteasome system

Research on Cdc34A-dependent ubiquitination is frequently confounded by off-target effects of pan-E2 inhibitors. CC0651 overcomes this through selective allosteric modulation via a cryptic binding pocket on hCdc34A. • IC₅₀ = 1.72 µM (p27ᴷⁱᵖ¹ ubiquitination); 14-fold higher affinity for Ub-bound Cdc34A • No activity against 9 other E1/E2/E3 enzymes tested (Uba1, Ube2R2, Ube2G1, Ube2N, UbcH5, UbcH7, SMURF2, Rnf168) • Blocks polyubiquitin chain assembly while sparing diubiquitin formation • ≥98% HPLC purity; co-crystal structure available (PDB: 4MDK) Standard stock available for immediate dispatch with full QC documentation.

Molecular Formula C20H21Cl2NO6
Molecular Weight 442.3 g/mol
Cat. No. B606523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCC0651
SynonymsCC0651;  CC-0651;  CC 0651; 
Molecular FormulaC20H21Cl2NO6
Molecular Weight442.3 g/mol
Structural Identifiers
SMILESCOCC(=O)NC(CC1=CC=C(C=C1)C2=CC(=CC(=C2)Cl)Cl)C(C(C(=O)O)O)O
InChIInChI=1S/C20H21Cl2NO6/c1-29-10-17(24)23-16(18(25)19(26)20(27)28)6-11-2-4-12(5-3-11)13-7-14(21)9-15(22)8-13/h2-5,7-9,16,18-19,25-26H,6,10H2,1H3,(H,23,24)(H,27,28)/t16-,18-,19+/m0/s1
InChIKeyNTCBTNCWNRCBGX-YTQUADARSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





CC0651 Selective Allosteric Cdc34A Inhibitor


CC0651 is a cell-permeable small-molecule allosteric inhibitor of the human E2 ubiquitin-conjugating enzyme Cdc34A (also known as Ube2R1) [1]. It is a biphenylylpentanoic acid derivative (CAS: 1319207-44-7, molecular weight 442.29 g/mol, formula C₂₀H₂₁Cl₂NO₆) with ≥98% purity as determined by HPLC . The compound acts by inserting into a cryptic binding pocket on hCdc34A that is distant from the catalytic cysteine residue, thereby allosterically modulating the enzyme's activity without directly blocking the active site [1]. CC0651 is widely utilized in ubiquitin-proteasome system (UPS) research to interrogate Cdc34A-dependent ubiquitination pathways, particularly those involving cullin-RING E3 ligases (CRLs) and the SCF (Skp1-Cullin-F-box) complex .

CC0651 vs. Generic E2 Inhibitors


Generic E2 enzyme inhibitors or pan-UPS modulators cannot substitute for CC0651 due to its unique allosteric mechanism and exceptional target selectivity. Unlike catalytic-site inhibitors that directly block ubiquitin thioester formation, CC0651 binds to a cryptic pocket formed at the interface of Cdc34A and ubiquitin, acting as a molecular bridge that stabilizes a normally weak protein-protein interaction [1]. This stabilization increases the affinity of the inhibitor for the Ub-bound Cdc34A complex by 14-fold compared to the non-ubiquitinated enzyme , a property not shared by other E2 inhibitors. Furthermore, CC0651 displays remarkable selectivity, showing no detectable inhibitory activity against a broad panel of E1 enzymes (Uba1), alternative E2 enzymes (Ube2R2, Ube2G1, Ube2N, UbcH5, UbcH7), HECT E3 ligases (SMURF2), or RING E3 ligases (Rnf168) . This unique combination of allosteric modulation and high target specificity makes CC0651 irreplaceable for experiments requiring precise interrogation of Cdc34A function without confounding off-target effects on other UPS components.

CC0651 Quantitative Differentiation Evidence


Ubiquitin-Dependent Affinity for Cdc34A

CC0651 displays a unique allosteric binding mechanism that is not observed with other E2 enzyme inhibitors. The compound binds to Cdc34A alone with an EC₅₀ of 267 µM, but in the presence of ubiquitin, this affinity is significantly enhanced, yielding an EC₅₀ of 19 µM [1]. This represents a 14-fold increase in binding affinity for the Cdc34A-ubiquitin complex compared to the free enzyme . In contrast, other E2 inhibitors, such as those targeting the catalytic cysteine (e.g., NSC697923), show no such ubiquitin-dependent affinity shift.

Allosteric inhibitor Cdc34A Ubiquitin-proteasome system Protein-protein interaction Binding affinity

Strict Cdc34A Selectivity Over Other UPS Enzymes

CC0651 exhibits exceptional selectivity for human Cdc34A, showing no inhibitory activity or binding affinity against a comprehensive panel of related UPS enzymes [1]. Specifically, it does not affect the activity of the E1 enzyme Uba1; E2 enzymes Ube2R2 (Cdc34B), Ube2G1, UbcH5, UbcH7, and Ube2N (Ubc13); the HECT E3 ligase SMURF2; or the RING E3 ligase Rnf168 [1]. In contrast, broad-spectrum E2 inhibitors like NSC697923 inhibit multiple E2 enzymes (e.g., Ube2N, Ube2S) with varying potencies [2]. This high degree of selectivity is a key differentiator for researchers requiring target-specific modulation.

Selectivity Cdc34A E2 enzyme Ubiquitination Off-target effects

Substrate-Specific Ubiquitination Inhibition

CC0651 inhibits Cdc34A-mediated ubiquitination across multiple substrate-specific assays, with potencies varying based on the experimental system. In the p27ᴷⁱᵖ¹-SCF^(Skp2) ubiquitination assay, CC0651 exhibits an IC₅₀ of 1.72 µM [1]. In the Sic1-SCF^(Cdc4) assay, it shows an IC₅₀ of 2.5 µM . In a quantitative SCF ubiquitination assay using a β-Catenin substrate peptide, the IC₅₀ is 18±1 µM [2]. These values are consistent with the compound's mechanism of action, which involves trapping a weak interaction between Cdc34A and ubiquitin rather than directly competing with substrate binding. In comparison, the proteasome inhibitor bortezomib (a common alternative for UPS inhibition) does not selectively target Cdc34A-dependent ubiquitination and exhibits an IC₅₀ of ~7 nM for proteasome inhibition in cell-free assays [3].

Potency IC₅₀ Ubiquitination assay SCF complex p27Kip1

Polyubiquitin Chain Assembly Blockade

CC0651 exhibits a unique biochemical profile in that it completely inhibits polyubiquitin chain assembly by Cdc34A while having no effect on diubiquitin production and only partially reducing monoubiquitination [1]. Specifically, in an SCF^(Cdc4) ubiquitination assay, CC0651 totally inhibits the generation of free triubiquitin and polyubiquitin chains, while diubiquitin synthesis remains unaffected [1]. In contrast, catalytic-site E2 inhibitors, such as those that covalently modify the active-site cysteine (e.g., NSC697923), generally block all ubiquitin transfer activity, including monoubiquitination [2]. This differential effect stems from CC0651's allosteric mechanism, which interferes specifically with the discharge of ubiquitin to acceptor lysine residues and subsequent chain elongation without disrupting the formation of the ubiquitin thioester intermediate [3].

Polyubiquitin chain Monoubiquitination Cdc34A Mechanism of action Allosteric inhibitor

Dominant-Negative Activity on SCF E3 Ligase Interaction

Beyond simple inhibition, CC0651 exhibits a unique dominant-negative effect: the CC0651-bound Cdc34A-ubiquitin complex displays increased affinity for the SCF E3 ligase complex, thereby competing with functional Cdc34A-ubiquitin complexes for E3 binding . This property is not observed with other classes of E2 inhibitors, including catalytic-site inhibitors or those that disrupt E2-E3 interactions. In contrast, inhibitors like NSC697923 simply block the catalytic activity of the enzyme without altering its interaction with E3 ligases. The dominant-negative effect amplifies the inhibitory potency of CC0651 beyond what would be expected from simple competitive inhibition.

Dominant-negative SCF E3 ligase Cdc34A Allosteric inhibitor Protein-protein interaction

Cellular Target Engagement and p27Kip1 Accumulation

In cellular assays, CC0651 analogs (including the parent compound) inhibit the proliferation of human cancer cell lines and cause accumulation of the SCF^(Skp2) substrate p27ᴷⁱᵖ¹, confirming on-target engagement and functional inhibition of Cdc34A-dependent ubiquitination in cells [1]. In PC-3 prostate cancer cells, treatment with 30 µM CC0651 for 16 hours induces accumulation of both p27ᴷⁱᵖ¹ and cyclin E, two known Cdc34A substrates . In contrast, the proteasome inhibitor bortezomib induces a broader accumulation of ubiquitinated proteins, including many that are not Cdc34A substrates [2]. The proliferation IC₅₀ for CC0651 in PC-3 cells is approximately 30 µM .

Cellular activity p27ᴷⁱᵖ¹ Cancer cell proliferation Cdc34A Target engagement

CC0651 Research & Industrial Applications


Cdc34A-Dependent Ubiquitination in SCF Complex Studies

CC0651 is the preferred tool for dissecting the specific role of Cdc34A in SCF (Skp1-Cullin-F-box) E3 ligase-dependent ubiquitination events. Its high selectivity for Cdc34A (no activity against 9 other E1/E2/E3 enzymes tested [1]) ensures that observed effects are attributable solely to Cdc34A inhibition. Researchers can confidently use CC0651 in in vitro ubiquitination assays with p27ᴷⁱᵖ¹ (IC₅₀ = 1.72 µM) or Sic1 (IC₅₀ = 2.5 µM) substrates to study SCF-mediated degradation pathways without confounding off-target effects on other E2 enzymes like Ube2N or Ube2R2 .

Cellular Target Engagement via p27Kip1 Accumulation

CC0651 is ideally suited for cellular target engagement studies where selective induction of p27ᴷⁱᵖ¹ and cyclin E accumulation serves as a specific biomarker of Cdc34A inhibition [2]. Treatment of PC-3 cells with 30 µM CC0651 for 16 hours induces robust accumulation of these substrates without causing the widespread protein ubiquitination and apoptosis characteristic of proteasome inhibitors like bortezomib [3]. This allows researchers to specifically interrogate Cdc34A-dependent cellular phenotypes in cancer biology and cell cycle regulation studies.

Polyubiquitin Chain Elongation vs. Monoubiquitination

CC0651 provides a unique experimental tool for distinguishing the biological roles of mono- versus polyubiquitination. Its ability to completely block polyubiquitin chain assembly while sparing diubiquitin formation [4] allows researchers to determine whether specific cellular processes require polyubiquitin chain elongation or can proceed with monoubiquitination alone. This property is not shared by catalytic-site E2 inhibitors, which indiscriminately block all ubiquitin transfer. CC0651 thus enables precise dissection of ubiquitin chain topology requirements in cellular signaling, protein trafficking, and degradation pathways.

Allosteric Probe Design Targeting E2-Ubiquitin Interfaces

The co-crystal structure of CC0651 bound to the Cdc34A-ubiquitin complex (PDB ID: 4MDK) provides a validated starting point for structure-based design of novel allosteric E2 enzyme inhibitors [5]. The compound's unique binding mode—inserting into a cryptic pocket at the E2-ubiquitin interface and stabilizing a weak protein-protein interaction—offers a template for developing new classes of UPS modulators that exploit similar allosteric mechanisms. CC0651's 14-fold enhanced affinity for the ubiquitin-bound enzyme can serve as a benchmark for optimizing next-generation compounds with improved potency and similar mechanism-based selectivity.

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